Kinase Inhibition Potency: No Quantified IC50 Data Available for Prioritization
No experimentally determined IC50 or Ki value for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide against any kinase target was found in primary literature, patents, ChEMBL, or BindingDB. While structurally related thiophene-3-carboxamides have demonstrated nanomolar BTK (IC50 1 nM, US20240083900 Example 77) and sub-micromolar PI3Kα/δ inhibition, the specific compound has no quantitative potency benchmark to justify selection over these analogs [1]. Claims of kinase activity cannot be substantiated without direct comparative data.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | US20240083900 Example 77 (BTK IC50 = 1 nM); thiophene-3-carboxamide JNK inhibitors (IC50 range ~0.1–10 μM) |
| Quantified Difference | Not calculable – target compound lacks any potency measurement |
| Conditions | Biochemical kinase inhibition assays (specific assay conditions for comparators vary by source) |
Why This Matters
Without a potency value, no scientific or procurement decision can rank this compound against active analogs for target-based screening campaigns.
- [1] BindingDB entry for BDBM658432 (US20240083900, Example 77) showing BTK IC50 = 1 nM; De, S. K. et al. Bioorg. Med. Chem. 2011, 19, 2582–2588 for JNK inhibitor SAR. View Source
